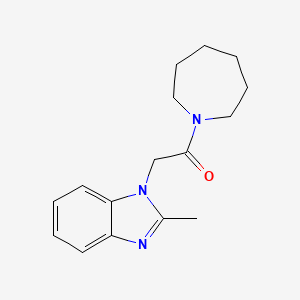
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has drawn significant attention from researchers due to its potential applications in various fields. The compound is also known as Mexedrone or 4-MMC-methcathinone. It is a synthetic stimulant that belongs to the cathinone class of chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. The increased release of these neurotransmitters leads to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other stimulants, such as amphetamines and cocaine. The compound increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments include its ability to induce specific biochemical and physiological effects. Researchers can use the compound to study the effects of stimulants on the central nervous system and its potential as a therapeutic agent. However, the limitations of using the compound include its potential for abuse and addiction. Additionally, the compound is difficult to synthesize and requires advanced knowledge in organic chemistry.
Orientations Futures
There are many future directions for research on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. One direction is to study the compound's potential as a therapeutic agent for various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is to study the compound's effects on the cardiovascular system and its potential for use in treating cardiovascular diseases. Additionally, researchers can study the compound's potential for abuse and addiction and develop strategies for preventing its misuse.
Méthodes De Synthèse
The synthesis method of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is complex and requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 2-amino-1,3-benzodiazole with pyrrolidine and alpha-bromoacetophenone. The reaction is carried out in the presence of a solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research studies. One of the most significant applications of this compound is in the field of pharmacology. Researchers have studied the compound's effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. Additionally, the compound has been used in studies on drug abuse and addiction.
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAXWWXAPLOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)



![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)





![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
